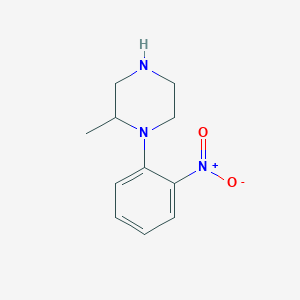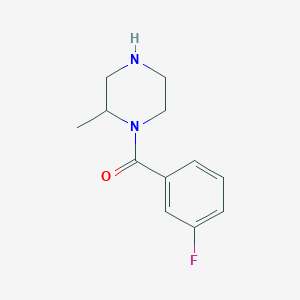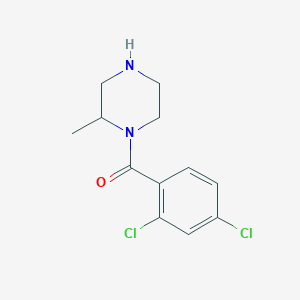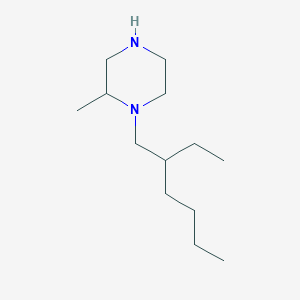
2-Methyl-1-(2-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-nitrophenyl)piperazine is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C11H15N3O2 . The structure of this compound has been characterized by nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR) and Raman techniques .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.26 . More detailed properties like boiling point, density, etc., were not found in the retrieved papers.科学的研究の応用
2-Methyl-1-(2-nitrophenyl)piperazine has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound has been used in the study of enzyme kinetics and the study of protein-ligand interactions.
作用機序
2-Methyl-1-(2-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon atom of an organic molecule. This reaction results in the formation of a new covalent bond between the nucleophile and the electrophilic carbon atom. The reaction is highly efficient and yields a high purity product.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in a variety of biochemical and physiological processes. It has been found to be an effective inhibitor of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Furthermore, this compound has been found to be an effective inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
実験室実験の利点と制限
2-Methyl-1-(2-nitrophenyl)piperazine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly efficient and yields a high purity product. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound has some limitations as a reagent for laboratory experiments. It is toxic and can be hazardous if handled improperly. Additionally, it can be difficult to remove from organic solvents, making it unsuitable for certain laboratory experiments.
将来の方向性
2-Methyl-1-(2-nitrophenyl)piperazine has a wide range of potential applications in scientific research. It can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it can be used in the study of enzyme kinetics and the study of protein-ligand interactions. Furthermore, it has potential applications in drug discovery and the development of novel therapeutic agents. Finally, it has potential applications in the study of biochemical and physiological processes, such as the inhibition of enzymes and the detoxification of xenobiotics.
合成法
2-Methyl-1-(2-nitrophenyl)piperazine can be synthesized in a two-step process. The first step involves the reaction of 2-nitrophenol and 2-methylpiperazine in the presence of sodium hydroxide to form this compound and sodium nitrite. The second step involves the neutralization of the this compound solution with hydrochloric acid. The reaction is highly efficient and yields a high purity product.
特性
IUPAC Name |
2-methyl-1-(2-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFTFHUUJEVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)
![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)




![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)